molecular formula C10H6N2 B1294725 Quinoline-8-carbonitrile CAS No. 35509-27-4

Quinoline-8-carbonitrile

Cat. No. B1294725
M. Wt: 154.17 g/mol
InChI Key: CIIFKVFOVFJZDM-UHFFFAOYSA-N
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Patent
US08993767B2

Procedure details

In a sealed tube were introduced the 6-bromo-2-((tert-butyldimethylsilyloxy)methyl)-7-(dimethylamino)quinoline-8-carbonitrile (946 mg, 2.25 mmol, 1.0 eq), PdCl2(PPh3)3 (79 mg, 0.11 mmol, 5% mol), copper iodide (21 mg, 0.11 mmol, 5% mol), and triphenylphosphine (106 mg, 0.39 mmol, 20% mol). Then, DMF (5 mL) was added followed by diethylamine (3.5 mL, 34 mmol, 15 eq) and trimethylsilylacetylene (350 μL, 2.5 mmol, 1.1 eq). The mixture was heated at 110° C. overnight. After cooling down the solvent was evaporated and the crude product was purified by column chromatography (Florisil, Cyclohexane-EtOAc 95:5) to afford 2-((tert-butyldimethylsilyloxy)methyl)-7-(dimethylamino)-6-(trimethylsilyl)ethynyl)quinoline-8-carbonitrile as a white solid (700 mg, 71%).
Name
6-bromo-2-((tert-butyldimethylsilyloxy)methyl)-7-(dimethylamino)quinoline-8-carbonitrile
Quantity
946 mg
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2(PPh3)3
Quantity
79 mg
Type
reactant
Reaction Step One
Quantity
21 mg
Type
catalyst
Reaction Step One
Quantity
106 mg
Type
catalyst
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Quantity
350 μL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([C:15]#[N:16])[C:11]=1N(C)C)[N:8]=[C:7](CO[Si](C(C)(C)C)(C)C)[CH:6]=[CH:5]2.C(NCC)C.C[Si](C#C)(C)C>[Cu](I)I.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CN(C=O)C>[N:8]1[C:9]2[C:4](=[CH:3][CH:2]=[CH:11][C:10]=2[C:15]#[N:16])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
6-bromo-2-((tert-butyldimethylsilyloxy)methyl)-7-(dimethylamino)quinoline-8-carbonitrile
Quantity
946 mg
Type
reactant
Smiles
BrC=1C=C2C=CC(=NC2=C(C1N(C)C)C#N)CO[Si](C)(C)C(C)(C)C
Name
PdCl2(PPh3)3
Quantity
79 mg
Type
reactant
Smiles
Name
Quantity
21 mg
Type
catalyst
Smiles
[Cu](I)I
Name
Quantity
106 mg
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
3.5 mL
Type
reactant
Smiles
C(C)NCC
Step Three
Name
Quantity
350 μL
Type
reactant
Smiles
C[Si](C)(C)C#C
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling down the solvent
CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
the crude product was purified by column chromatography (Florisil, Cyclohexane-EtOAc 95:5)

Outcomes

Product
Name
Type
product
Smiles
N1=CC=CC2=CC=CC(=C12)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 201.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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